N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide is a benzamide derivative featuring a 1,3-thiazole ring substituted with a 3-fluorophenyl group at the 2-position and an ethyl linker connecting the thiazole to a 2-methylbenzamide moiety. The 3-fluorophenyl group likely enhances lipophilicity and metabolic stability, while the ethyl linker provides conformational flexibility for target interactions .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-5-2-3-8-17(13)18(23)21-10-9-16-12-24-19(22-16)14-6-4-7-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBCHBTBLHZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the condensation of a 1,4-dicarbonyl compound with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst . The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles such as amines or thiols.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the thiazole ring contributes to its stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Substituent Effects
Thiazole Core Modifications
- Target Compound : The 1,3-thiazole ring is substituted with a 3-fluorophenyl group (electron-withdrawing) at position 2, which may influence π-π stacking interactions in biological targets. The ethyl linker connects to a 2-methylbenzamide, offering moderate steric bulk .
- Mirabegron (): Contains a 2-amino-1,3-thiazol-4-yl group. The acetamide chain and phenyl groups contribute to its specificity for bladder smooth muscle relaxation .
- N-{2-[2-(3-Fluorophenyl)...sulfonamide (G573-0078, ) : Replaces benzamide with a 2,4-dimethylbenzenesulfonamide. Sulfonamides typically improve aqueous solubility but may reduce membrane permeability compared to benzamides .
Benzamide Modifications
- Flutolanil () : A pesticidal benzamide with a trifluoromethyl group. The strong electron-withdrawing effect of -CF3 increases stability against hydrolysis, contrasting with the target compound’s methyl group .
- N-[4-(2,5-Dimethoxyphenyl)...benzamide () : Incorporates methoxy and fluorobenzyloxy groups, which may enhance solubility via polar interactions but reduce CNS penetration due to increased polarity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Functional Groups | LogP* (Estimated) | Solubility |
|---|---|---|---|---|
| Target Compound | ~354.4 (calc.) | 3-Fluorophenyl, 2-methylbenzamide | ~3.2 | Moderate (lipophilic) |
| Mirabegron | 396.5 | 2-Aminothiazole, acetamide | ~2.8 | High (polar chain) |
| G573-0078 (Sulfonamide analog) | 390.5 | Sulfonamide, 3-fluorophenyl | ~2.5 | High (ionic group) |
| Flutolanil | 323.3 | Trifluoromethyl, isopropoxy | ~4.0 | Low (hydrophobic) |
*LogP values estimated using fragment-based methods.
- Target vs. Mirabegron: The target’s fluorophenyl and methylbenzamide may confer higher LogP than Mirabegron’s polar amino and hydroxyl groups, suggesting differences in tissue distribution.
- Target vs. G573-0078 : The sulfonamide in G573-0078 likely increases solubility but reduces blood-brain barrier penetration compared to the target’s benzamide .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide is a complex compound that features a thiazole ring and a fluorophenyl group, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C18H20FN2OS. The presence of the thiazole ring and the fluorophenyl moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways are context-dependent but often involve modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For example, derivatives similar to this compound have been tested against various bacteria and fungi:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 4 µg/ml |
| Escherichia coli | Antibacterial | 8 µg/ml |
| Candida albicans | Antifungal | 16 µg/ml |
These results suggest that the compound may possess broad-spectrum antimicrobial activity similar to other thiazole derivatives .
Anticancer Properties
This compound has shown promising anticancer effects in vitro. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | GI50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression .
Enzyme Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions like Alzheimer's disease. In vitro assays revealed that it can effectively inhibit AChE activity:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 10.0 |
This inhibition suggests potential therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including this compound, showing significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In a comparative study with standard chemotherapeutics, this compound exhibited comparable or superior efficacy against specific cancer cell lines.
- Enzyme Interaction Studies : Molecular docking studies have indicated strong binding affinity between the compound and AChE, supporting its role as an inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
